molecular formula C14H20BrNO2 B2824053 Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate CAS No. 2416235-45-3

Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate

Cat. No. B2824053
CAS RN: 2416235-45-3
M. Wt: 314.223
InChI Key: QAPCLLHVHMIQDM-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate is a chemical compound with the CAS Number: 2416235-45-3 . It has a molecular weight of 314.22 . This compound is a type of carbamate, which are commonly used as protecting groups for amines, essential for the synthesis of peptides .

Scientific Research Applications

CO2 Capture Using Ionic Liquids

One study explored the synthesis of a new room temperature ionic liquid for CO2 capture. This ionic liquid, created through the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, sequesters CO2 reversibly as a carbamate salt. Its efficiency for CO2 capture compares favorably with commercial amine sequestering agents, offering a nonvolatile and water-independent solution (Bates et al., 2002).

Synthesis and Biological Activity

Another study reported the synthesis and evaluation of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates for their antiarrhythmic and hypotensive properties. Among these compounds, specific derivatives exhibited significant hypotensive and antiarrhythmic activities, demonstrating potential pharmacological applications (Chalina et al., 1998).

Chemical Synthesis Techniques

Research has developed methods for the synthesis of Boc-protected amines through a one-pot Curtius rearrangement. This process, involving the formation of an acyl azide intermediate from a carboxylic acid, allows the production of tert-butyl carbamate in high yields under mild conditions, facilitating the synthesis of protected amino acids (Lebel & Leogane, 2005).

Asymmetric Mannich Reaction

A study focusing on the asymmetric Mannich reaction presented the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate. This research underscores the chemical's utility in generating chiral amino carbonyl compounds, highlighting techniques for purification, waste disposal, and safety in organic synthesis (Yang et al., 2009).

Environmental Applications

Another application involves the use of tert-butyl N-(3-bromo-2-phenylpropyl)carbamate and related compounds in environmental chemistry, particularly for the deprotection of carbamates, esters, and ethers. Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for such processes, illustrating the compound's relevance in synthetic organic chemistry and potential environmental applications (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-(3-bromo-2-phenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12(9-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPCLLHVHMIQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate

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